BenchChemオンラインストアへようこそ!

Methyl 4-amino-2-(cyclopropylmethoxy)benzoate

Lipophilicity Drug Design Pharmacokinetics

Methyl 4-amino-2-(cyclopropylmethoxy)benzoate (CAS 1548870-28-5) is a benzoic acid ester derivative characterized by a distinct ortho-cyclopropylmethoxy group and a para-amino substituent on the aromatic ring. With a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, this compound belongs to a class of polysubstituted benzoates frequently employed as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1548870-28-5
Cat. No. B1446938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-(cyclopropylmethoxy)benzoate
CAS1548870-28-5
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N)OCC2CC2
InChIInChI=1S/C12H15NO3/c1-15-12(14)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3
InChIKeyIGZVMSNMPKWRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-2-(cyclopropylmethoxy)benzoate (CAS 1548870-28-5): Structural Identity and Physicochemical Profile for Procurement Decisions


Methyl 4-amino-2-(cyclopropylmethoxy)benzoate (CAS 1548870-28-5) is a benzoic acid ester derivative characterized by a distinct ortho-cyclopropylmethoxy group and a para-amino substituent on the aromatic ring [1]. With a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, this compound belongs to a class of polysubstituted benzoates frequently employed as synthetic intermediates in medicinal chemistry and agrochemical research . Its structural features—including a cyclopropyl ring, an ester moiety, and a primary amine—offer multiple vectors for further chemical elaboration, making it a versatile building block for the construction of more complex, bioactive molecules .

Why Simple Substitution Fails: Quantified Physicochemical and Synthetic Consequences of Substituting Methyl 4-amino-2-(cyclopropylmethoxy)benzoate


Generic substitution of methyl 4-amino-2-(cyclopropylmethoxy)benzoate with close analogs or simple benzoate esters is not feasible without altering key molecular properties that govern synthetic utility and biological performance. The precise positioning of the cyclopropylmethoxy group at the 2-position relative to the methyl ester and the 4-amino group creates a unique electronic and steric environment that dictates reactivity in downstream transformations, as evidenced by its use as a specific intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors . Even a shift of the amino group to the 3-position yields a regioisomer with an identical molecular weight and polar surface area but a measurably different XLogP3 value, which can influence lipophilicity-dependent properties such as membrane permeability and metabolic stability [1][2]. The critical evidence below provides the quantitative comparative data necessary to justify the selection of this specific analog over its closest structural competitors.

Quantified Differentiation Evidence for Methyl 4-amino-2-(cyclopropylmethoxy)benzoate Against Key Structural Analogs


Enhanced Lipophilicity (XLogP3) Confers a Quantifiable Advantage Over the Non-Cyclopropyl Analog

The introduction of the cyclopropylmethoxy group significantly increases lipophilicity compared to a simple methoxy substituent. Methyl 4-amino-2-(cyclopropylmethoxy)benzoate exhibits an XLogP3 of 1.7, while the direct 2-methoxy analog, methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8), has an XLogP3 of 1.4 [1][2]. This ΔXLogP3 of +0.3 indicates a measurable increase in lipophilicity, a critical parameter for optimizing membrane permeability in cell-based assays or in vivo models, and directly influences the compound's suitability as an intermediate for CNS-penetrant or orally bioavailable drug candidates. The increased lipophilicity also correlates with a higher capacity for non-specific binding, a factor that must be considered in assay design, and distinguishes the compound's behavior in biological systems from its simpler methoxy counterpart.

Lipophilicity Drug Design Pharmacokinetics

Increased Molecular Flexibility (Rotatable Bond Count) Differentiates the Cyclopropylmethoxy Scaffold from the Methoxy Analog

The cyclopropylmethoxy group introduces two additional rotatable bonds compared to a simple methoxy group. The target compound possesses 5 rotatable bonds, whereas methyl 4-amino-2-methoxybenzoate (CAS 27492-84-8) has only 3 [1][2]. This quantitative difference (Δ = +2 rotatable bonds) has direct consequences for molecular recognition, as increased flexibility allows the molecule to adopt a wider range of conformations, potentially enhancing binding to diverse biological targets. However, this also carries the well-documented entropic penalty associated with ligand binding. The balance between conformational freedom and binding affinity is a key consideration in fragment-based drug design, and this data point allows researchers to make an informed choice based on the specific requirements of their target.

Molecular Flexibility Conformational Entropy Drug Design

Regioisomeric Positioning of the Amino Group Modulates Lipophilicity Within an Otherwise Identical Scaffold

Shifting the amino group from the 4-position to the 3-position, while keeping all other atoms identical, results in a measurable change in computed lipophilicity. Methyl 4-amino-2-(cyclopropylmethoxy)benzoate has an XLogP3 of 1.7, whereas its 3-amino regioisomer, methyl 3-amino-4-(cyclopropylmethoxy)benzoate (CAS 927802-59-3), has an XLogP3 of 1.8 [1][2]. This ΔXLogP3 of -0.1, while small, is a direct consequence of the altered electronic distribution and intramolecular hydrogen-bonding potential between the ester and the amino group. In a medicinal chemistry context, such subtle differences can accumulate across a series to significantly impact overall potency, selectivity, or pharmacokinetic profile, making the precise isomeric form a non-interchangeable entity in advanced research.

Regioisomerism Structure-Activity Relationship Physicochemical Properties

The Methyl Ester Provides a Lower Molecular Weight and Different Flexibility Profile Compared to the Ethyl Ester Homolog

Homologation of the ester group from methyl to ethyl adds a methylene unit, increasing molecular weight and rotatable bond count. Methyl 4-amino-2-(cyclopropylmethoxy)benzoate has a molecular weight of 221.25 g/mol and 5 rotatable bonds, compared to its ethyl ester analog, ethyl 4-amino-2-(cyclopropylmethoxy)benzoate (CAS 909563-27-5), which has a molecular weight of 235.28 g/mol and 6 rotatable bonds [1][2]. The lower molecular weight of the methyl ester (ΔMW = -14.03 g/mol) is advantageous in fragment-based drug discovery, where smaller fragments are preferred for efficient sampling of chemical space, and in maintaining compliance with lead-likeness criteria that often penalize higher molecular weight.

Ester Homologation Molecular Weight Fragment-Based Drug Design

The 2,4-Substitution Pattern Enables a Unique Reactivity Profile in PDE4 Inhibitor Synthesis Compared to 3,4-Regioisomers

Patents and literature identify ester derivatives of 2-(cyclopropylmethoxy)-4-aminobenzoic acid as key intermediates in the synthesis of potent PDE4 inhibitors, a class of compounds developed for respiratory diseases . While the 3,4-substituted regioisomer, methyl 3-amino-4-(cyclopropylmethoxy)benzoate (CAS 927802-59-3), is also described as a versatile intermediate for bioactive molecule synthesis [1], the specific 2,4-substitution pattern of the target compound is structurally aligned with the series of benzoic acid esters that were systematically explored to maximize PDE4 inhibitory potency. This literature context establishes a distinct synthetic application profile: the 2,4-substituted scaffold places the cyclopropylmethoxy group ortho to the ester, a feature that can direct subsequent functionalization through chelation or steric effects, unlike the 3,4-isomer where both substituents are in a meta/para relationship.

PDE4 Inhibition Synthetic Intermediate Patent Chemistry

Commercial Availability and Purity Data Corroborate the Compound's Procurement Viability as a Research Intermediate

Multiple commercial vendors supply methyl 4-amino-2-(cyclopropylmethoxy)benzoate with documented purity levels: Leyan offers it at 98% purity , Bidepharm at 95% standard purity with batch-specific QC data (e.g., NMR, HPLC, GC) , and CymitQuimica previously listed it (now discontinued) . In contrast, the regioisomer methyl 3-amino-4-(cyclopropylmethoxy)benzoate (CAS 927802-59-3) is typically listed at 95% purity . The availability of 98% purity material for the target compound means that researchers can procure a higher-purity starting material, which can be critical for minimizing side products in multi-step syntheses or for generating high-quality biological data without the confounding influence of isomeric impurities.

Purity Analysis Commercial Sourcing Quality Control

Validated Application Scenarios for Methyl 4-amino-2-(cyclopropylmethoxy)benzoate Based on Quantitative Differentiation Data


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization

The 2-(cyclopropylmethoxy)-4-aminobenzoate scaffold is directly implicated in the synthesis of potent PDE4 inhibitors for the inhaled treatment of respiratory diseases such as asthma and COPD [1]. The target compound's specific substitution pattern provides a synthetic handle for ester elaboration, a strategy employed to maximize inhibitory potency in cell-free and cell-based assays. Its enhanced lipophilicity (XLogP3 = 1.7) relative to the 2-methoxy analog (XLogP3 = 1.4) can be leveraged to tune the pharmacokinetic properties of the final inhibitor, particularly for achieving adequate lung retention after inhaled administration, a critical requirement for this therapeutic class. Researchers pursuing novel PDE4 inhibitors should prioritize this specific regioisomer to maintain alignment with the established SAR of the most potent reported derivatives.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 221.25 g/mol, a topological polar surface area of 61.6 Ų, and a rotatable bond count of 5, this compound resides well within the Rule of Three (Ro3) space commonly used to define fragment libraries [1]. Its lower molecular weight compared to the ethyl ester homolog (235.28 g/mol) makes it the preferred analog for FBDD campaigns where minimizing molecular complexity is paramount. The presence of both an amine (a common synthetic vector) and a cyclopropyl group (a recognized bioisostere that can improve metabolic stability) provides two distinct points for fragment growing or merging strategies, offering a versatility that simpler benzoate fragments lack.

Chemical Biology: Probe Synthesis Requiring Orthogonal Functionalization

The ortho-relationship between the cyclopropylmethoxy group and the methyl ester creates a unique steric and electronic environment that can direct regioselective reactions, such as directed ortho-metalation (DoM) or enzymatic hydrolysis. Compared to the 3-amino-4-(cyclopropylmethoxy) regioisomer, where the amino and ether groups are in a para-relationship, our target's substitution pattern offers distinct reactivity profiles for sequential functionalization [1]. This is critical for the synthesis of bifunctional probes or PROTAC linkers, where precise control over the attachment point of two different functional elements is required. The documented commercial availability at 98% purity further supports its use in applications where isomeric purity is essential for unambiguous biological readouts .

Quote Request

Request a Quote for Methyl 4-amino-2-(cyclopropylmethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.